molecular formula C10H8N2O3 B1373722 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1159694-86-6

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1373722
Key on ui cas rn: 1159694-86-6
M. Wt: 204.18 g/mol
InChI Key: CVBZTKSCBCMNJP-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

A mixture of 3-Benzyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (360 mg, 1.6 mmol) and lithiumhydroxide-hydrate (65 mg, 1.6 mmol) in 10 mL MeOH and 5 mL water was stirred at room temperature for 1 h. The mixture was evaporated in vacuo to yield the crude product which was used in the next step without further purification.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
lithiumhydroxide-hydrate
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:7]=1)=[O:5])C.O.[OH-].[Li+]>CO.O>[CH2:11]([C:8]1[N:7]=[C:6]([C:4]([OH:5])=[O:3])[O:10][N:9]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NO1)CC1=CC=CC=C1
Name
lithiumhydroxide-hydrate
Quantity
65 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NOC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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